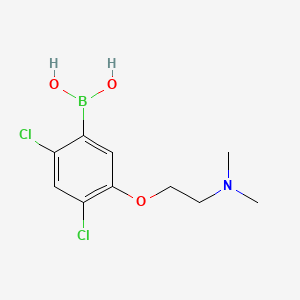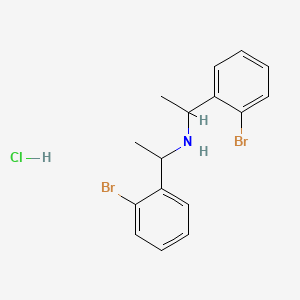
2,4-Dichloro-5-(2-(dimethylamino)ethoxy)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-5-(2-(dimethylamino)ethoxy)phenylboronic acid is a chemical compound with the CAS Number: 1256346-48-1 . Its molecular weight is 277.94 . The IUPAC name for this compound is 2,4-dichloro-5-[2-(dimethylamino)ethoxy]phenylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14BCl2NO3/c1-14(2)3-4-17-10-5-7(11(15)16)8(12)6-9(10)13/h5-6,15-16H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, boronic acids are known to participate in Suzuki–Miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 277.94 . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
1. Herbicide Efficacy and Environmental Impact
2,4-Dichlorophenoxyacetic acid (2,4-D), a related compound, is extensively used as an agricultural herbicide. Research indicates that its dissipation in soil is equivalent whether applied as amine salt or ester forms. This implies that different formulations of 2,4-D, including those with dimethylamino groups, could have similar environmental effects (Wilson, Geronimo, & Armbruster, 1997).
2. Supramolecular Chemistry
Phenylboronic acids, including variants with dimethylamino groups, are key in designing and synthesizing supramolecular assemblies. These compounds can form hydrogen bonds with hetero N-atoms, leading to unique molecular structures (Pedireddi & Seethalekshmi, 2004).
3. Role in Organic Synthesis
Compounds like 2,4-Dichloro-5-(2-(dimethylamino)ethoxy)phenylboronic acid play a significant role in organic synthesis. For instance, dimethoxybenzyl esters, which can be derived from similar structures, are utilized in oxidation reactions to produce carboxylic acids (Kim & Misco, 1985).
4. Catalytic Applications
Such compounds are also investigated for their potential as catalysts in chemical reactions, like the Suzuki reaction, which is crucial in the synthesis of complex organic compounds (Bedford et al., 2003).
5. Amidation Catalysis
In a study, 2,4-Bis(trifluoromethyl)phenylboronic acid, which shares a similar boronic acid group, was found effective as a catalyst for dehydrative amidation between carboxylic acids and amines (Wang, Lu, & Ishihara, 2018).
6. Analytical Chemistry
Compounds with dimethylamino groups have been utilized in analytical chemistry, such as in the synthesis of fluorescent solvatochromic dyes for biological studies (Diwu et al., 1997).
7. Biomedical Research
Phenylboronic acid derivatives, including those with dimethylamino groups, are explored for biomedical applications, such as in the synthesis of iodinated compounds for cancer research (Kinsey & Kassis, 1993).
Mecanismo De Acción
Target of Action
This compound is a boronic acid derivative, which are often used in Suzuki-Miyaura coupling reactions . .
Mode of Action
As a boronic acid derivative, it may participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds
Biochemical Pathways
Boronic acid derivatives are known to be involved in various chemical reactions, including Suzuki-Miyaura coupling
Result of Action
As a boronic acid derivative, it could potentially participate in various chemical reactions, including Suzuki-Miyaura coupling
Propiedades
IUPAC Name |
[2,4-dichloro-5-[2-(dimethylamino)ethoxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BCl2NO3/c1-14(2)3-4-17-10-5-7(11(15)16)8(12)6-9(10)13/h5-6,15-16H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMSRBAESHGWBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)OCCN(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BCl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681688 |
Source


|
| Record name | {2,4-Dichloro-5-[2-(dimethylamino)ethoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256346-48-1 |
Source


|
| Record name | Boronic acid, B-[2,4-dichloro-5-[2-(dimethylamino)ethoxy]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2,4-Dichloro-5-[2-(dimethylamino)ethoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzyl N-[2-(4-chlorophenyl)propan-2-YL]carbamate](/img/structure/B581743.png)


![2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581748.png)
![tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-b]pyridine-4(5H)-carboxylate](/img/structure/B581749.png)

![Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate](/img/structure/B581753.png)



